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molecular formula C9H6O2S B8778833 4-Hydroxy-2H-1-benzopyran-2-thione

4-Hydroxy-2H-1-benzopyran-2-thione

Cat. No. B8778833
M. Wt: 178.21 g/mol
InChI Key: ADOREHXDLCEYIE-UHFFFAOYSA-N
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Patent
US05703075

Procedure details

Part A: Potassium t-butoxide (134 g, 1.2 mole) is covered with benzene (1 L) in a flame dried round bottom flask equipped with an overhead stirrer, addition funnel, thermometer, and a nitrogen inlet. This suspension is maintained at 15° C. A solution of o-hydroxyacetophenone (54.4 g, 48.1 ml, 0.4 mole) and carbon disulfide (30.4, 24 ml, 0.4 mole) in benzene (700 ml) is slowly added over 1.3 hours, applying an ice bath periodically in order to maintain the temperature 18° C. The slurry which forms is stirred at ambient temperature for one day. The reaction mixture is transferred to a separatory funnel containing water (4 L) and extracted with ether (4×250 ml) and EtOAc (3×250 ml). The aqueous layer is acidified with 10% H2SO4 (1 L) and stirred at ambient temperature overnight. The resulting solid is filtered off and dried in vacuo at 50° C. overnight to yield 22.07 g of 2-mercapto-4H-1-benzopyran-4-one. Mp 207°-8° C.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[OH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14](=[O:16])[CH3:15].[C:17](=S)=[S:18].O>C1C=CC=CC=1>[SH:18][C:17]1[O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14](=[O:16])[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
48.1 mL
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Name
Quantity
24 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The slurry which forms is stirred at ambient temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature 18° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture is transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×250 ml) and EtOAc (3×250 ml)
STIRRING
Type
STIRRING
Details
stirred at ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
SC=1OC2=C(C(C1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 22.07 g
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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